molecular formula C15H12N4O B136640 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide CAS No. 130421-48-6

5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B136640
CAS No.: 130421-48-6
M. Wt: 264.28 g/mol
InChI Key: KZRJWTXLLXLCAQ-UHFFFAOYSA-N
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Description

5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential as a lead compound for various therapeutic applications. This compound is characterized by a pyrazole ring substituted with a phenyl group at the 5-position and a pyridinyl group at the N-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .

Preparation Methods

The synthesis of 5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the coupling of compound 12 with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF. The resulting product is then treated with LiOH·H2O in aqueous methanol at 40°C and acidified with 1 M hydrochloric acid to pH 3–4 to afford the target compound .

Chemical Reactions Analysis

5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable lead compound for drug discovery .

Properties

CAS No.

130421-48-6

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20)

InChI Key

KZRJWTXLLXLCAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3

130421-48-6

Synonyms

5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide

Origin of Product

United States

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